Chloro(1,3-dimesityl-1H-imidazol-2(3H)-ylidene)aurate(I) is a gold complex with the molecular formula and a CAS number of 852445-81-9. This compound features a chloro ligand coordinated to a gold(I) center, which is further bonded to a 1,3-dimesityl-1H-imidazol-2(3H)-ylidene ligand. The imidazolium structure contributes to the stability and reactivity of the gold center, making it a subject of interest in various chemical applications, particularly in catalysis and organic synthesis .
As mentioned previously, CIM-AuCl acts as a catalyst in C-H activation and subsequent cross-coupling reactions. The gold center in CIM-AuCl is believed to weaken the C-H bond through a process called oxidative addition. This allows for the formation of a new C-C bond where the C-H bond previously existed [].
While there is no extensive research readily available on the specific applications of Chloro(1,3-dimesityl-1H-imidazol-2(3H)-ylidene)aurate(I), its structure suggests potential use as a catalyst. The molecule contains a gold(I) center coordinated with a chlorido ligand and a carbenic ligand derived from a di-mesityl substituted imidazole.
This combination of elements is similar to other gold(I) carbenes that have been successfully employed as catalysts in various organic transformations including cyclopropanation, metathesis, and C-H activation reactions [, ].
Research indicates that gold complexes, including Chloro(1,3-dimesityl-1H-imidazol-2(3H)-ylidene)aurate(I), exhibit significant biological activities. These compounds have been investigated for their potential anti-cancer properties and ability to inhibit certain enzymes. The imidazolium-based ligands may contribute to their bioactivity by interacting with biological macromolecules .
The synthesis of Chloro(1,3-dimesityl-1H-imidazol-2(3H)-ylidene)aurate(I) typically involves the following steps:
Chloro(1,3-dimesityl-1H-imidazol-2(3H)-ylidene)aurate(I) has several notable applications:
Interaction studies involving Chloro(1,3-dimesityl-1H-imidazol-2(3H)-ylidene)aurate(I) have focused on its binding affinities with biomolecules and its effects on cellular pathways. These studies reveal that the compound can interact with proteins and nucleic acids, leading to alterations in cellular functions that may contribute to its therapeutic effects. Additionally, research has shown that this compound can influence enzyme activity through competitive inhibition mechanisms .
Chloro(1,3-dimesityl-1H-imidazol-2(3H)-ylidene)aurate(I) shares structural and functional similarities with several other gold complexes. Here are some comparable compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Chloro(1,3-bis(2,4,6-trimethylphenyl)-imidazol-2(3H)-ylidene)aurate(I) | Contains trimethylphenyl groups instead of mesityl groups | Enhanced solubility in organic solvents |
| Chloro[1,3-bis(mesityl)imidazole-2-ylidene]gold(I) | Similar imidazole framework | Used in similar catalytic applications |
| Chloro[1,3-bis(cyclohexyl)imidazole]gold(I) | Cyclohexyl substituents on imidazole | Different steric effects influencing reactivity |
The uniqueness of Chloro(1,3-dimesityl-1H-imidazol-2(3H)-ylidene)aurate(I) lies in its specific ligand environment which influences its electronic properties and catalytic behavior compared to these similar compounds .